molecular formula C23H19ClN2O B2878837 N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide CAS No. 860611-48-9

N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide

Cat. No.: B2878837
CAS No.: 860611-48-9
M. Wt: 374.87
InChI Key: IOSOOHPPGZWRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide is a synthetic indole derivative offered for research purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities and its presence in numerous pharmaceutical agents . Specifically, indole-based carboxamides have emerged as a significant area of investigation in early-stage drug discovery. While research on this exact compound is developing, structurally similar (1-benzyl-4-triazolyl)-indole-2-carboxamides have demonstrated promising low micromolar in vitro activity against apicomplexan parasites, including Toxoplasma gondii and Cryptosporidium parvum , suggesting potential for this class of compounds in antiparasitic research . Furthermore, various N-substituted indole derivatives have been extensively studied for their antiproliferative properties against a panel of human cancer cell lines, such as breast (MCF-7), lung (A549), and colon (HCT116) carcinomas . The molecular framework of this compound, featuring a carboxamide group and dual benzyl substitutions, is of high interest for exploring mechanisms related to enzyme inhibition and receptor interactions. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-1-[(4-chlorophenyl)methyl]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O/c24-19-12-10-18(11-13-19)15-26-16-21(20-8-4-5-9-22(20)26)23(27)25-14-17-6-2-1-3-7-17/h1-13,16H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSOOHPPGZWRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Benzyl and Chlorobenzyl Groups: The benzyl and chlorobenzyl groups can be introduced through nucleophilic substitution reactions. For example, the indole core can be reacted with benzyl chloride and 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl or chlorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in anhydrous solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted indole derivatives with different nucleophiles.

Scientific Research Applications

N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions in cells.

    Chemical Biology: The compound is utilized in chemical biology to investigate the structure-activity relationships of indole derivatives.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indole-3-carboxamide Derivatives with Varying Substituents

a. 5F-SDB-006 (N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide)
  • Structural Difference : The indole N1 substituent is a 5-fluoropentyl chain instead of 4-chlorobenzyl.
  • Functional Impact: 5F-SDB-006 is a synthetic cannabinoid receptor agonist, highlighting the role of the N1 substituent in modulating receptor binding. The elongated fluoropentyl chain likely enhances lipophilicity and CNS penetration compared to the rigid 4-chlorobenzyl group in the target compound .
b. LTI-701 (N-phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide)
  • Structural Difference : The carboxamide N-benzyl group is replaced with an N-phenyl moiety.
  • LTI-701’s pharmacological profile remains understudied, but its structural divergence underscores the importance of the N-benzyl group in the target compound’s antitrypanosomal activity .
c. 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic Acid
  • Structural Difference : The carboxamide group is replaced with a carboxylic acid.

Indole-2-carboxamide Derivatives

a. 3-(Azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide
  • Structural Difference : The carboxamide is at the indole C2 position, with a photoactivatable azidomethyl group at C3.
  • Functional Impact : Indole-2-carboxamides are often designed for targeted covalent binding (e.g., to GPCRs or nAChRs) . The target compound’s C3 carboxamide position may favor different biological interactions, though direct activity comparisons are unavailable.

Non-Indole Carboxamides

a. 5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
  • Structural Difference : An indole core is replaced with a 1,2,3-triazole ring.
  • Functional Impact : The triazole ring introduces distinct hydrogen-bonding capabilities. The 3-chlorobenzyl and 4-fluorobenzyl substituents mirror the halogenated aromatic motifs in the target compound, suggesting shared preferences for hydrophobic interactions in target binding .

Data Table: Key Pharmacological and Structural Parameters

Compound Name Core Structure N1 Substituent Carboxamide Substituent IC50 (µM) Selectivity (SIT)
N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide Indole-3-carboxamide 4-chlorobenzyl Benzyl 0.047 7.86–15.3
2-Methylsulfanyl derivative 14 Indole-3-carboxamide Not specified Benzyl + methylsulfanyl 0.43 138
5F-SDB-006 Indole-3-carboxamide 5-fluoropentyl Benzyl N/A N/A
LTI-701 Indole-3-carboxamide 5-fluoropentyl Phenyl N/A N/A

Data sourced from antitrypanosomal assays and structural analyses .

Critical Analysis of Substituent Effects

  • N1 Substituent: The 4-chlorobenzyl group in the target compound contributes to high antitrypanosomal potency but poor selectivity. Replacing it with a 5-fluoropentyl chain (as in 5F-SDB-006) shifts activity toward cannabinoid receptors, emphasizing the substituent’s role in target specificity .
  • Carboxamide Substituent: The N-benzyl group is critical for maintaining antitrypanosomal activity, as seen in the low activity of N-phenyl analogs like LTI-701 .
  • Halogen Position: Moving the chlorine from the benzyl group’s para position (as in the target compound) to meta (e.g., 5-Amino-1-(3-chlorobenzyl)-triazole-4-carboxamide) may alter binding interactions due to steric and electronic effects .

Biological Activity

N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features an indole core substituted with benzyl and 4-chlorobenzyl groups, which are essential for its biological activity. The synthesis typically involves the Fischer indole synthesis method followed by nucleophilic substitution reactions to introduce the benzyl groups.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. For instance, a series of derivatives incorporating the indole core demonstrated significant cytotoxicity against various human cancer cell lines. Specifically, compounds derived from this compound exhibited IC50 values as low as 0.011 µM against prostate cancer cells (PC-3) and 0.001 µM against lung cancer cells (NCI-H23), indicating strong potential as anticancer agents .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)
4dPC-30.011
4fNCI-H230.001
4gSW6200.56

The mechanism underlying this activity involves the activation of caspases, which are crucial for apoptosis. For example, compounds like 4b and 4f were shown to activate caspase activity significantly, suggesting a pathway for inducing programmed cell death in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Research indicates that certain derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the benzyl moiety enhances this activity, making these compounds promising candidates for antibiotic development .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Studies have reported IC50 values ranging from 19.45 μM to 42.1 μM against these enzymes, indicating moderate anti-inflammatory potential . This effect is crucial for developing treatments for inflammatory diseases.

Study on Caspase Activation

A pivotal study evaluated the caspase activation capabilities of various derivatives of this compound. The results showed that certain compounds could activate caspases by over 300%, which correlates with their cytotoxicity against cancer cells . This finding supports the hypothesis that these compounds can induce apoptosis through caspase-mediated pathways.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of indole derivatives has revealed that modifications to the benzyl substituents significantly impact biological activity. For instance, introducing halogen atoms or varying the length of alkyl chains can enhance both anticancer and antimicrobial activities .

Table 2: Structure-Activity Relationship Insights

SubstituentActivity TypeEffect on Activity
4-ChloroAnticancerIncreased potency
MethylAntimicrobialModerate enhancement
HydroxylAnti-inflammatoryEnhanced inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.